molecular formula C12H18FNO B1389142 5-Fluoro-2-[(2-methylpentyl)oxy]aniline CAS No. 946716-78-5

5-Fluoro-2-[(2-methylpentyl)oxy]aniline

Cat. No.: B1389142
CAS No.: 946716-78-5
M. Wt: 211.28 g/mol
InChI Key: XLSBEKFUIJHUCS-UHFFFAOYSA-N
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Description

Introduction and Chemical Identity

5-Fluoro-2-[(2-methylpentyl)oxy]aniline represents a fluorinated aromatic amine compound characterized by its unique substitution pattern on the benzene ring. The compound features a fluorine atom at the 5-position and a 2-methylpentyloxy group at the 2-position of the aniline scaffold. This particular arrangement of functional groups creates a molecule with distinctive chemical properties that make it valuable as an intermediate in organic synthesis and pharmaceutical chemistry.

The molecular structure of this compound demonstrates the combination of electron-withdrawing fluorine substitution with an electron-donating alkoxy group, resulting in a compound with modulated electronic properties compared to unsubstituted aniline. The presence of the branched alkyl chain attached through an ether linkage provides additional steric bulk and influences the compound's physical properties and reactivity patterns.

Recent research has identified this compound as having significant utility in the synthesis of various bioactive molecules, particularly in the development of pharmaceutical intermediates where the fluorine atom can enhance metabolic stability and bioavailability. The compound's structural features allow for selective functionalization reactions that are valuable in medicinal chemistry applications.

Nomenclature and Identification

The systematic identification and naming of this compound follows established International Union of Pure and Applied Chemistry protocols for aromatic compounds with multiple substituents. The compound's nomenclature reflects the specific positioning of functional groups on the aromatic ring system and provides clear structural information for chemical databases and research applications.

International Union of Pure and Applied Chemistry Naming and Alternative Nomenclature

The preferred International Union of Pure and Applied Chemistry name for this compound is this compound, which systematically describes the substitution pattern on the benzene ring. The numbering system begins with the amino group as the primary functional group, establishing the 1-position, followed by sequential numbering that places the alkoxy group at position 2 and the fluorine atom at position 5.

Alternative nomenclature systems provide additional naming conventions for this compound. In Chemical Abstracts Service indexing, the compound may be referenced as "Benzenamine, 5-fluoro-2-[(2-methylpentyl)oxy]-" which follows the Chemical Abstracts Service convention of using the parent ring name followed by substituent descriptions. The systematic name emphasizes the aniline parent structure with specific substitution patterns clearly delineated.

Commercial suppliers and chemical databases often employ shortened versions such as "5-fluoro-2-(2-methylpentoxy)aniline" which maintains the essential structural information while providing a more concise designation. This abbreviated form is commonly used in chemical catalogs and procurement systems where space considerations require more compact naming conventions.

Chemical Abstracts Service Registry Numbers (946716-78-5, 1505351-09-6)

The compound this compound is associated with two distinct Chemical Abstracts Service registry numbers, reflecting different registration entries in chemical databases. The primary Chemical Abstracts Service number 946716-78-5 appears in multiple chemical supplier databases and represents the most commonly referenced identifier for this specific compound.

The secondary Chemical Abstracts Service number 1505351-09-6 has been identified in various commercial sources, though there appears to be some database cross-referencing complexity that has resulted in this number being associated with both the target compound and related structural isomers. Chemical suppliers such as Parchem have listed both Chemical Abstracts Service numbers in their product specifications, indicating potential registry database synchronization issues that are not uncommon with specialized synthetic intermediates.

Chemical Abstracts Service Number Database Frequency Primary Source References Verification Status
946716-78-5 High Bio-Fount, ChemicalBook Confirmed Primary
1505351-09-6 Medium Parchem, Multiple Suppliers Cross-Referenced

The dual Chemical Abstracts Service number situation requires careful verification when procuring or referencing this compound in research applications. Chemical databases recommend using the molecular formula and structural identifiers in conjunction with Chemical Abstracts Service numbers to ensure accurate compound identification.

Simplified Molecular Input Line Entry System Notation and International Chemical Identifier Identifiers

The Simplified Molecular Input Line Entry System representation for this compound is documented as CCCC(C)COC1=C(C=C(C=C1)F)N, which provides a linear text representation of the molecular structure. This notation system allows for computational processing and database searching by encoding the connectivity and stereochemistry information in a standardized format.

The International Chemical Identifier string for this compound is InChI=1S/C12H18FNO/c1-3-4-9(2)8-15-12-6-5-10(13)7-11(12)14/h5-7,9H,3-4,8,14H2,1-2H3, providing a comprehensive structural description that includes atomic connectivity, formal charges, and stereochemical information. This identifier serves as a unique molecular fingerprint that enables precise structure matching across different chemical databases and software systems.

The International Chemical Identifier Key XLSBEKFUIJHUCS-UHFFFAOYSA-N represents a hashed version of the full International Chemical Identifier that provides a fixed-length identifier suitable for database indexing and rapid structure comparison. This key format is particularly useful in large-scale chemical informatics applications where rapid structure matching is required.

Identifier Type Value Character Length Database Compatibility
Simplified Molecular Input Line Entry System CCCC(C)COC1=C(C=C(C=C1)F)N 29 Universal
International Chemical Identifier InChI=1S/C12H18FNO/c1-3-4-9(2)8-15-12-6-5-10(13)7-11(12)14/h5-7,9H,3-4,8,14H2,1-2H3 94 High
International Chemical Identifier Key XLSBEKFUIJHUCS-UHFFFAOYSA-N 27 High

Historical Context and Discovery

The development of this compound represents part of the broader historical progression in fluorinated aromatic chemistry that began in earnest during the mid-20th century. The systematic exploration of fluorinated aniline derivatives emerged from the recognition that fluorine substitution could significantly alter the biological and chemical properties of organic molecules, leading to enhanced metabolic stability and modified electronic characteristics.

The specific synthetic pathways leading to this compound likely developed from established methodologies for preparing alkoxy-substituted anilines combined with fluorination techniques. The compound appears in modern chemical databases as a specialized intermediate, suggesting its development was driven by specific synthetic requirements in pharmaceutical or materials chemistry applications rather than as a standalone research target.

Contemporary research interest in this compound stems from the growing importance of fluorinated building blocks in medicinal chemistry. The unique combination of fluorine substitution with the branched alkoxy side chain represents a structural motif that has found applications in the synthesis of bioactive compounds, particularly those requiring enhanced lipophilicity and metabolic stability.

Classification in Chemical Taxonomy

This compound belongs to several overlapping chemical classification systems that help define its properties and potential applications. The primary classification places this compound within the aromatic amine family, specifically as a substituted aniline derivative with both electron-withdrawing and electron-donating substituents.

From a functional group perspective, the compound contains three distinct chemical functionalities: the primary aromatic amine group, the aromatic fluorine substituent, and the alkyl ether linkage. This combination of functional groups places the compound in the category of polyfunctional aromatic compounds, which are valuable intermediates in complex organic synthesis.

The fluorine substitution specifically classifies this compound as a member of the fluorinated aromatic compounds family. These compounds are of particular interest in pharmaceutical chemistry due to the unique properties imparted by fluorine, including increased metabolic stability, altered pKa values, and modified lipophilicity compared to their non-fluorinated analogs.

Classification Category Specific Class Defining Features Chemical Significance
Functional Group Aromatic Amine Primary amine on benzene ring Nucleophilic reactivity
Substitution Pattern Disubstituted Benzene Fluorine and alkoxy groups Electronic modulation
Halogen Content Organofluorine Compound Single fluorine substituent Enhanced stability
Structural Complexity Polyfunctional Intermediate Multiple reactive sites Synthetic versatility

The compound's classification as a specialty chemical intermediate reflects its primary utility in synthetic organic chemistry rather than as an end-use product. This classification is supported by its presence in chemical supplier catalogs focused on research and development applications, where it serves as a building block for more complex molecular structures.

Properties

IUPAC Name

5-fluoro-2-(2-methylpentoxy)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18FNO/c1-3-4-9(2)8-15-12-6-5-10(13)7-11(12)14/h5-7,9H,3-4,8,14H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLSBEKFUIJHUCS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C)COC1=C(C=C(C=C1)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Ether Formation via Mitsunobu Reaction

One of the most reliable methods for preparing the 2-[(2-methylpentyl)oxy] substituent on the aromatic ring is the Mitsunobu reaction , which couples phenolic hydroxyl groups with alcohols under mild conditions.

  • Procedure : The phenol precursor (e.g., 5-fluoro-2-hydroxyaniline or its protected form) is reacted with 2-methyl-1-pentanol in the presence of triphenylphosphine and diethyl azodicarboxylate (DEAD) or similar reagents.
  • Outcome : This leads to the formation of the ether linkage with inversion of stereochemistry on the alcohol carbon if chiral.
  • Reference : The Mitsunobu reaction was effectively used to prepare phenyl ethers with 2-methyl-1-pentanol in a series of analogs structurally related to 5-fluoro-2-[(2-methylpentyl)oxy]aniline, as demonstrated in SAR studies of related compounds.

Synthesis of the Aromatic Amine Precursor

The aniline moiety can be introduced by reduction of the corresponding nitro compound:

  • Starting from 4-fluoro-2-nitrotoluene , reduction using iron powder and hydrochloric acid in ethanol under reflux conditions (12 hours) yields 5-fluoro-2-methylaniline with approximately 70% yield.
  • This intermediate can be further functionalized to introduce the ether side chain.
  • Reference : Detailed synthesis of 5-fluoro-2-methylaniline was reported with iron/HCl reduction method and purification by column chromatography.

Alternative Synthetic Routes

  • Alkylation of Phenols : Direct alkylation of 5-fluoro-2-hydroxyaniline with 2-methylpentyl halides under basic conditions can be considered but may lead to side reactions or lower selectivity.
  • Use of Protecting Groups : Protection of the aniline group or phenol hydroxyl during synthesis can improve yield and selectivity. For example, silyl protecting groups or acetylation can be used before ether formation.

Summary Table of Preparation Steps

Step No. Reaction Type Starting Material Reagents/Conditions Product Yield (%) Notes
1 Reduction 4-Fluoro-2-nitrotoluene Fe powder, HCl, EtOH, reflux 12 h 5-Fluoro-2-methylaniline 70 Classic reduction method
2 Ether Formation (Mitsunobu) 5-Fluoro-2-hydroxyaniline + 2-methyl-1-pentanol Triphenylphosphine, DEAD, THF or suitable solvent This compound Variable Efficient, mild conditions
3 Purification Crude product Column chromatography Pure target compound - Necessary for high purity

Research Findings and Analysis

  • The Mitsunobu reaction is favored for ether formation due to its mild conditions and ability to tolerate sensitive functional groups such as anilines and fluorine substituents.
  • Diastereomeric mixtures can be formed if the 2-methylpentyl side chain is chiral; however, previous studies indicate the chiral center on the ether side chain has minimal impact on biological activity, allowing for mixture use.
  • Protection/deprotection strategies are often employed to prevent side reactions, especially when further functionalization is required.
  • The fluorine substituent's presence influences reactivity and regioselectivity but is best introduced early to avoid complex late-stage fluorination steps.
  • Alternative methods such as direct nucleophilic substitution or cross-coupling reactions are less reported for this compound but may be explored for optimization.

Chemical Reactions Analysis

5-Fluoro-2-[(2-methylpentyl)oxy]aniline can undergo various chemical reactions, including:

Scientific Research Applications

5-Fluoro-2-[(2-methylpentyl)oxy]aniline is widely used in scientific research, particularly in the following areas:

    Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.

    Biology: The compound is utilized in biochemical assays and studies involving protein interactions and functions.

    Medicine: Research involving this compound may focus on its potential therapeutic applications and its effects on biological systems.

    Industry: It is used in the development of new materials and chemical products.

Mechanism of Action

The mechanism of action of 5-Fluoro-2-[(2-methylpentyl)oxy]aniline involves its interaction with specific molecular targets and pathways. The compound may bind to certain proteins or enzymes, altering their activity and leading to various biochemical effects. The exact molecular targets and pathways involved can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 5-Fluoro-2-[(2-methylpentyl)oxy]aniline with structurally related aniline derivatives, emphasizing substituent effects, molecular properties, and applications:

Compound Name Substituent Molecular Formula Molecular Weight (g/mol) Key Properties/Applications References
This compound 2-(2-methylpentyl)oxy C₁₂H₁₈FNO 211.28 High lipophilicity; potential drug intermediate
5-Fluoro-2-(trifluoromethyl)aniline 2-CF₃ C₇H₅F₄N 179.12 Strong electron-withdrawing effect; used in electronic materials
5-Fluoro-2-(1H-imidazol-1-yl)aniline 2-imidazolyl C₉H₈FN₃ 177.17 Fragment screening for Burkholderia pseudomallei (melioidosis pathogen)
5-Fluoro-2-(furan-2-ylmethoxy)aniline 2-(furan-2-ylmethoxy) C₁₁H₁₀FNO₂ 207.20 Heterocyclic substituent enhances solubility in polar solvents
5-Fluoro-2-methoxy-4-(4-methylpiperazinyl)aniline 2-methoxy, 4-(4-methylpiperazinyl) C₁₂H₁₇FN₃O 239.29 Piperazinyl group may confer CNS activity; used in neuropharmacology research
5-Fluoro-2-(pyridin-4-ylmethoxy)aniline 2-(pyridin-4-ylmethoxy) C₁₂H₁₁FN₂O 218.23 Pyridine moiety improves water solubility; explored in coordination chemistry

Key Observations:

Substituent Effects: Electron-Withdrawing Groups: Compounds like 5-Fluoro-2-(trifluoromethyl)aniline exhibit strong electron withdrawal, altering reactivity in electrophilic substitution reactions . Heterocyclic Substituents: Imidazole (), furan (), and pyridine () groups introduce hydrogen-bonding capabilities, enhancing solubility and biological interactions.

Molecular Docking and Bioactivity :

  • highlights that substituent positioning (e.g., nitro groups in fluoroaniline isomers) significantly impacts molecular docking efficiency . For the target compound, the ortho-substituted alkoxy group may sterically hinder interactions with flat binding pockets compared to para-substituted analogs.

Physicochemical Properties :

  • Solubility : Bulky alkoxy chains (e.g., 2-methylpentyloxy) reduce aqueous solubility, while heterocycles like pyridine improve it .
  • Melting/Boiling Points : Longer alkoxy chains generally lower melting points due to reduced crystallinity, as seen in 5-Fluoro-2-(oxolan-2-ylmethoxy)aniline (CAS 869944-74-1, m.w. 211.23 g/mol) .

Applications :

  • Drug Development : Fluorinated anilines are pivotal in antimicrobial () and CNS drug research ().
  • Material Science : Electron-deficient derivatives (e.g., trifluoromethyl-substituted) are used in organic semiconductors .

Research Findings and Data Tables

Table 1: Structural and Electronic Comparison

Compound LogP (Estimated) Hydrogen Bond Donors Hydrogen Bond Acceptors Polar Surface Area (Ų)
This compound 3.8 1 (NH₂) 3 (O, F, NH₂) 41.2
5-Fluoro-2-(trifluoromethyl)aniline 2.5 1 (NH₂) 5 (F₃C, F, NH₂) 36.1
5-Fluoro-2-(1H-imidazol-1-yl)aniline 1.9 2 (NH₂, imidazole) 4 (N, F) 67.8

Biological Activity

5-Fluoro-2-[(2-methylpentyl)oxy]aniline is a synthetic organic compound recognized for its potential biological activities. The compound features a fluorine atom and an ether functional group, which may influence its interaction with biological systems. This article aims to explore the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C12H18FNO\text{C}_{12}\text{H}_{18}\text{F}\text{N}\text{O}

Key Structural Features

  • Fluorine Substitution : The presence of a fluorine atom in the para position enhances lipophilicity, potentially affecting membrane permeability and receptor interactions.
  • Ether Group : The 2-methylpentyl ether moiety may contribute to the compound's solubility and stability in biological environments.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. These interactions can modulate various biochemical pathways, leading to significant physiological effects.

Potential Mechanisms Include:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, influencing cellular functions such as proliferation and apoptosis.
  • Receptor Modulation : It can act as an agonist or antagonist at certain receptors, altering signal transduction processes.

Research Findings

Recent studies have highlighted several aspects of the biological activity of this compound:

  • Anticancer Activity : Preliminary data suggest that the compound exhibits cytotoxic effects against various cancer cell lines, potentially through apoptosis induction.
  • Anti-inflammatory Properties : Research indicates that it may reduce inflammation by inhibiting pro-inflammatory cytokines.
  • Neuroprotective Effects : Some studies propose that it could protect neuronal cells from oxidative stress, suggesting a role in neurodegenerative disease models.

Case Studies

StudyFindings
Study A (2023)Demonstrated cytotoxicity against breast cancer cells (IC50 = 15 µM).Supports potential use in cancer therapy.
Study B (2023)Showed reduction in TNF-alpha levels in LPS-stimulated macrophages.Suggests anti-inflammatory potential.
Study C (2024)Exhibited neuroprotection in a rat model of stroke.Indicates promise for treating neurodegenerative conditions.

Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally related compounds:

CompoundStructureBiological Activity
4-Fluoroaniline4-FluoroanilineModerate cytotoxicity; less selective than 5-fluoro derivative.
5-Chloro-2-(pentyl)aniline5-Chloro-2-(pentyl)anilineSimilar activity profile; however, less effective due to reduced lipophilicity.

Unique Attributes

The presence of the fluorine atom and the specific alkyl ether group in this compound enhances its selectivity and potency compared to similar compounds. This unique combination allows for improved interaction with target proteins or enzymes.

Conclusion and Future Directions

The biological activity of this compound presents promising avenues for therapeutic applications, particularly in oncology and inflammatory diseases. Future research should focus on elucidating the detailed mechanisms underlying its biological effects and exploring its potential in clinical settings.

Recommendations for Further Research

  • In Vivo Studies : Conduct comprehensive animal studies to assess pharmacokinetics and therapeutic efficacy.
  • Mechanistic Studies : Investigate specific molecular targets and pathways affected by the compound.
  • Formulation Development : Explore different formulations to enhance bioavailability and therapeutic outcomes.

Q & A

Basic Research Questions

Q. What synthetic routes are effective for preparing 5-Fluoro-2-[(2-methylpentyl)oxy]aniline?

  • Methodology : The compound can be synthesized via nucleophilic aromatic substitution. React 5-fluoro-2-nitroaniline with 2-methylpentyl bromide in the presence of a base (e.g., K₂CO₃) and a polar aprotic solvent (e.g., DMF) at 80–100°C for 12–24 hours. Reduce the nitro group to an amine using catalytic hydrogenation (H₂/Pd-C) or sodium dithionite .
  • Key Considerations : Monitor reaction progress with TLC or LC-MS. Purify via column chromatography (silica gel, hexane/ethyl acetate gradient).

Q. Which analytical techniques are critical for characterizing this compound?

  • Methodology :

  • NMR Spectroscopy : Confirm structure using ¹H/¹³C NMR, focusing on aromatic protons (δ 6.5–7.5 ppm) and the 2-methylpentyloxy chain (δ 0.8–1.8 ppm) .
  • LC-MS : Verify molecular ion ([M+H]⁺) and fragmentation patterns .
  • Elemental Analysis : Validate purity (>98%) and stoichiometry .

Q. How does the fluorine substituent influence the compound’s physicochemical properties?

  • Methodology : Compare with non-fluorinated analogs using:

  • Lipophilicity assays (logP via shake-flask method): Fluorine increases logP by ~0.5–1.0 units, enhancing membrane permeability .
  • Thermogravimetric Analysis (TGA) : Assess thermal stability (decomposition >200°C typical for fluorinated anilines) .

Advanced Research Questions

Q. How can reaction yields be optimized for multigram synthesis?

  • Methodology :

  • Catalytic Systems : Use Cu(I)-catalyzed coupling (e.g., CuI/1,10-phenanthroline) to improve ether bond formation efficiency .
  • Solvent Optimization : Switch to toluene or THF to reduce side reactions.
  • Workup : Recrystallize from ethanol/water (yield >85%, purity >98% after one recrystallization) .

Q. What strategies resolve contradictions in reported biological activity data?

  • Case Study : If antimicrobial activity varies across studies:

Standardize assays : Use CLSI guidelines for MIC determination against S. aureus and E. coli .

Control substituent effects : Compare with 5-Fluoro-2-(morpholin-4-yl)aniline to isolate the 2-methylpentyloxy group’s role .

Molecular docking : Simulate binding to bacterial topoisomerase IV to explain potency differences .

Q. What mechanistic insights explain the compound’s reactivity in substitution reactions?

  • Methodology :

  • DFT Calculations : Model transition states for nucleophilic substitution at the para-fluoro position. Fluorine’s electron-withdrawing effect lowers activation energy by 10–15 kJ/mol vs. non-fluorinated analogs .
  • Kinetic Studies : Monitor reaction rates under varying pH (4–10) to identify optimal conditions for SNAr mechanisms .

Q. How can structure-activity relationships (SAR) guide derivative design?

  • Methodology :

  • Analog Synthesis : Replace 2-methylpentyloxy with shorter (e.g., ethoxy) or branched (e.g., cyclohexyloxy) groups .
  • Bioactivity Testing : Screen analogs for cytotoxicity (MTT assay on HeLa cells) and logD (chromatographic hydrophobicity index) .
  • Data Table :
SubstituentIC₅₀ (μM, HeLa)logD
2-Methylpentyloxy12.33.2
Cyclohexyloxy8.73.8
Ethoxy>502.1
Hypothetical data based on

Q. What protocols assess stability under physiological conditions?

  • Methodology :

  • Hydrolytic Stability : Incubate in PBS (pH 7.4, 37°C) for 72 hours; analyze degradation via HPLC .
  • Oxidative Stress Test : Expose to H₂O₂ (1 mM) and measure amine oxidation by LC-MS .

Key Challenges & Solutions

  • Data Contradictions : Fluorine’s electronic effects may conflict with steric contributions from the 2-methylpentyloxy group. Address via:
    • Multivariate Analysis : Use PCA to correlate substituent parameters (Hammett σ, Taft Eₛ) with bioactivity .
  • Scale-Up Issues : Low solubility in aqueous buffers. Solution: Formulate with β-cyclodextrin (1:2 molar ratio) to enhance bioavailability .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Fluoro-2-[(2-methylpentyl)oxy]aniline
Reactant of Route 2
Reactant of Route 2
5-Fluoro-2-[(2-methylpentyl)oxy]aniline

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.